Methyl 3,5-dimethylbenzoylformate
Description
Methyl 3,5-dimethylbenzoylformate is an organic ester derivative of benzoylformic acid, characterized by a benzene ring substituted with methyl groups at the 3 and 5 positions and a methyl ester functional group. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate production due to its reactivity as a ketone-bearing ester. Its molecular structure (Fig. 1) enables participation in reactions such as nucleophilic acyl substitutions and conjugate additions, making it valuable for constructing complex molecules.
Properties
IUPAC Name |
methyl 2-(3,5-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZODCZBGNNDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzoic acid with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic esterification of 3,5-dimethylbenzoic acid with methanol. This process can be optimized for higher yields by using acidic catalysts like sulfuric acid or p-toluenesulfonic acid and removing water formed during the reaction to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3,5-dimethylbenzoylformate serves as a crucial intermediate in the synthesis of complex organic molecules. It is employed in the development of pharmaceuticals and agrochemicals due to its ability to introduce various functional groups into target compounds.
- Case Study : In the synthesis of herbicides like Benzimidazolinone, this compound acts as a key precursor, facilitating the formation of selective herbicides used in agriculture to control weed growth effectively .
Photoinitiators in UV-Curable Coatings
The compound exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in UV-curable coatings and inks. It initiates polymerization processes that result in rapid curing times, enhancing the durability and performance of coatings.
- Data Table: Applications in UV-Curable Coatings
| Application Area | Description |
|---|---|
| Automotive Coatings | Provides fast-drying finishes with excellent durability. |
| Electronics | Used in protective coatings for electronic components to enhance longevity. |
| Packaging | Improves the quality and performance of packaging materials. |
Biological Applications
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a substrate for various enzymes, aiding in the understanding of biochemical processes.
Mechanism of Action
The mechanism of action of methyl 3,5-dimethylbenzoylformate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that modify its structure. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and conjugation with other biomolecules.
Comparison with Similar Compounds
Research Findings and Limitations
Available Data Gaps
- Comparative studies on reaction kinetics or biological activity between these analogs are absent, limiting mechanistic insights.
Industrial Relevance
- The methyl variant’s commercial availability remains unclear.
Biological Activity
Methyl 3,5-dimethylbenzoylformate, a derivative of benzoylformate, is an α-keto ester compound notable for its biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
This compound contains a carbonyl group (C=O) linked to both a phenyl group and a methoxy group through an ester linkage. This structure contributes to its reactivity in various organic reactions, making it a valuable intermediate in pharmaceutical synthesis.
Synthesis Methods
The synthesis of this compound typically involves the esterification reaction between 3,5-dimethylbenzoyl chloride and methanol in the presence of a base such as pyridine. The balanced chemical equation is as follows:
This compound has been studied for its role as a metabolite in cancer metabolism. It is implicated in various biochemical pathways associated with malignancies, suggesting potential roles in tumorigenesis and cancer progression. Additionally, derivatives of this compound are involved in synthesizing anti-inflammatory drugs like ibuprofen and naproxen, highlighting its relevance in medicinal chemistry.
Case Studies
- Cancer Metabolism : A study observed that this compound acts as an intermediate in metabolic pathways that are upregulated in certain cancer types. The compound's ability to influence metabolic flux could provide insights into novel therapeutic strategies targeting cancer metabolism.
- Anti-inflammatory Applications : Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a comparative analysis showed that these derivatives demonstrated higher efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. What are the established synthetic routes for Methyl 3,5-dimethylbenzoylformate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification or condensation reactions. A common approach involves reacting 3,5-dimethylbenzoyl chloride with methyl alcohol under controlled acidic or basic conditions. Evidence from similar ester syntheses (e.g., methyl 3-amino-4-hydroxybenzoate derivatives) highlights the importance of refluxing with excess reagents to drive the reaction to completion . Monitoring via thin-layer chromatography (TLC) and optimizing temperature (e.g., 45–60°C) are critical to minimize side products like hydrolysis byproducts. Purification via recrystallization or column chromatography is recommended for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H NMR : Resolves aromatic proton environments and methyl/ester groups. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm, while aromatic protons split into distinct patterns based on substitution .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹ for meta-substitution) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs like the benzoylformate backbone .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, SHELXL refines thermal displacement parameters and detects disorder in aromatic rings or ester groups . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of this compound in heterocyclic synthesis?
The compound’s electron-withdrawing ester and electron-donating methyl groups influence reactivity. For example, in triazine-forming reactions, meta-substitution directs electrophilic attacks to specific positions. A stepwise protocol (e.g., coupling with 2,4,6-trichlorotriazine followed by nucleophilic substitution) ensures controlled regioselectivity . Kinetic studies (e.g., varying temperature from 45°C to 80°C) and DFT calculations can predict transition states to guide optimization .
Q. What strategies address contradictions in melting point or spectral data across studies?
Discrepancies often arise from polymorphic forms or impurities. For example, if reported melting points vary (e.g., 67–70°C vs. 180–182°C in similar esters), differential scanning calorimetry (DSC) can identify polymorphs . For NMR inconsistencies, deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism should be investigated . Cross-validation with high-resolution mass spectrometry (HRMS) is recommended.
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For instance, the LUMO of the benzoylformate group may localize on the carbonyl carbon, making it reactive toward Grignard reagents. Molecular docking studies can also assess binding affinities in enzyme-catalyzed reactions .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
- HPLC-MS : Detects low-abundance byproducts (e.g., hydrolysis products) with a C18 column and acetonitrile/water gradient .
- Solid-State NMR : Characterizes amorphous vs. crystalline impurities, particularly in polymorphic mixtures .
Methodological Considerations
Q. How should researchers design kinetic studies for reactions involving this compound?
Use in situ monitoring (e.g., FTIR or UV-Vis spectroscopy) to track ester hydrolysis or condensation rates. For example, pseudo-first-order conditions with excess nucleophile (e.g., amines) simplify rate constant calculations. Arrhenius plots (ln(k) vs. 1/T) reveal activation energies and transition states .
Q. What protocols ensure reproducibility in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
